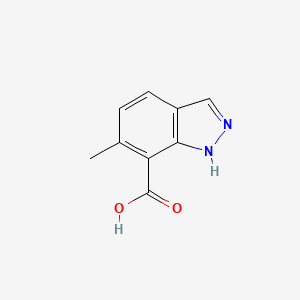

6-Methyl-1H-indazole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

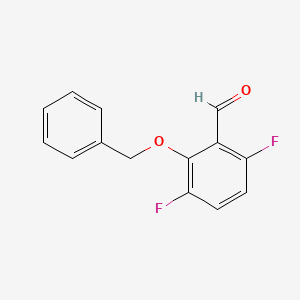

“6-Methyl-1H-indazole-7-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, has been a topic of interest in medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives . For instance, a method involving the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2) in conjunction with the alcoholysis of ammonia borane has been reported . This method promotes exceptionally E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters .

Chemical Reactions Analysis

Indazole derivatives, including “this compound”, have been found to possess a wide range of pharmacological activities . This has led to the development of numerous methods for constructing these heterocycles with better biological activities .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Pharmacological Importance of Indazole Derivatives

6-Methyl-1H-indazole-7-carboxylic acid, as a derivative of indazole, has significant pharmacological relevance. Indazole derivatives exhibit a wide range of biological activities, making them a focal point for the development of novel therapeutic agents. Studies show that these derivatives possess promising anticancer and anti-inflammatory activities and are also applicable in disorders involving protein kinases and neurodegeneration. The understanding of these compounds' mechanism of action can pave the way for new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Therapeutic Applications and Mechanism of Action

A specific derivative of indazole-3-carboxylic acid, Lonidamine, showcases how indazole derivatives function distinctively in the therapeutic domain. Lonidamine demonstrates potent inhibitory effects on oxygen consumption, aerobic glycolysis, and lactate transport in neoplastic cells, without affecting cellular nucleic acids or protein synthesis. This unique mechanism of action, along with its capacity to modify membrane permeability and trigger apoptotic pathways, underlines the therapeutic versatility of indazole derivatives, making them suitable candidates for enhancing the efficacy of standard chemotherapy and radiotherapy in solid tumors (Di Cosimo et al., 2003).

Diverse Biological Activities

The scope of indazole derivatives extends beyond therapeutic applications. These compounds demonstrate a broad spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Their utility in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides highlights their extensive applicability across various scientific and medicinal fields (Turek et al., 2017).

Indazole and Carboxylic Acid Derivatives in Biological Systems

Indazole and carboxylic acid derivatives, like this compound, have shown potential in biological systems. The carboxylic acid moiety, in particular, has been extensively studied for its impact on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids are known for their inhibitory properties at concentrations below the desired yield and titer, making them critical for understanding biocatalyst inhibition and engineering microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action:

Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that indazole may interact with specific cellular components or pathways related to these functions.

Mode of Action:

The exact mode of action for indazole remains an area of ongoing research For instance:

- Anti-inflammatory Activity : Certain 2,3-disubstituted tetrahydro-2H-indazoles exhibit potent anti-inflammatory properties. One such compound, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, demonstrated high anti-inflammatory activity with minimal ulcerogenic potential .

- COX-2 Inhibition : A novel inhibitor, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), targets cyclo-oxygenase-2 (COX-2) and reduces the production of inflammatory mediators in osteoarthritis cartilage .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, can influence indazole’s efficacy and stability.

properties

IUPAC Name |

6-methyl-1H-indazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJPRMGETADLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)